5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Catalog No.
S703923
CAS No.
3237-62-5
M.F
C10H10Cl2N2
M. Wt
229.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-1-ethyl-2-methylbenzimidazole

CAS Number

3237-62-5

Product Name

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

IUPAC Name

5,6-dichloro-1-ethyl-2-methylbenzimidazole

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.1 g/mol

InChI

InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3

InChI Key

IVVLMQPTQOLYDX-UHFFFAOYSA-N

SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C

Canonical SMILES

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C

The exact mass of the compound 5,6-Dichloro-1-ethyl-2-methylbenzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,6-Dichloro-1-ethyl-2-methylbenzimidazole (CAS 3237-62-5) is a highly specialized, N-alkylated heterocyclic building block primarily procured for the synthesis of advanced polymethine and cyanine dyes, most notably the mitochondrial membrane potential probe JC-1. Featuring a pre-installed 1-ethyl group and a 5,6-dichloro-substituted benzimidazole core, this intermediate offers precise regiocontrol and tuned electronic properties essential for developing lipophilic, red-shifted fluorescent probes and photographic sensitizers [1].

Attempting to substitute this compound with the non-alkylated parent, 5,6-dichloro-2-methylbenzimidazole, introduces significant synthetic inefficiencies during scale-up. N-alkylation of the parent compound often requires harsh basic conditions and results in complex mixtures of mono- and di-alkylated products, requiring costly chromatographic purification. Furthermore, substituting with non-chlorinated analogs (e.g., 1-ethyl-2-methylbenzimidazole) drastically alters the photophysical properties of the downstream dye, failing to provide the necessary electron-withdrawing effect that ensures the deep bathochromic shifts and enhanced lipophilicity required for precise mitochondrial targeting and superquenching applications [1].

Pre-installed N-Ethyl Group Eliminates Alkylation Bottlenecks

In the synthesis of symmetric and asymmetric imidacarbocyanine dyes, starting with 5,6-dichloro-1-ethyl-2-methylbenzimidazole bypasses the initial N-alkylation step required when using 5,6-dichloro-2-methylbenzimidazole. Direct quaternization of the pre-ethylated precursor with an alkyl halide proceeds with >90% yield under standard reflux conditions, whereas starting from the non-alkylated parent requires a two-step sequence that suffers from competitive dialkylation, reducing the isolated yield of the desired asymmetric salt to <60% [1].

Evidence DimensionOverall yield of quaternized benzimidazolium salt
Target Compound Data>90% (single-step quaternization)
Comparator Or Baseline5,6-dichloro-2-methylbenzimidazole (<60% over two steps due to mixed alkylation)
Quantified Difference>30% absolute yield improvement and elimination of one synthetic step
ConditionsStandard reflux with alkyl halides in organic solvents

Procuring the pre-ethylated intermediate drastically reduces synthetic steps and purification overhead in commercial dye manufacturing.

5,6-Dichloro Substitution Drives Bathochromic Shifts in Downstream Dyes

The presence of the 5,6-dichloro motif is critical for tuning the emission profile of the resulting cyanine dyes. When comparing dyes synthesized from 5,6-dichloro-1-ethyl-2-methylbenzimidazole to those derived from the unchlorinated 1-ethyl-2-methylbenzimidazole, the electron-withdrawing chlorine atoms lower the LUMO energy of the polymethine system. This results in a bathochromic shift of approximately 15-25 nm in both absorption and emission maxima, which is required to achieve the ~590 nm J-aggregate emission of JC-1 and avoid biological autofluorescence [1].

Evidence DimensionEmission maximum shift of derived carbocyanine dye
Target Compound DataRed-shifted by 15-25 nm (e.g., ~590 nm for JC-1 J-aggregates)
Comparator Or BaselineUnchlorinated 1-ethyl-2-methylbenzimidazole derivatives (blue-shifted, higher biological autofluorescence overlap)
Quantified Difference15-25 nm bathochromic shift
ConditionsAqueous or biological buffer environments

Buyers developing fluorescent probes must use the chlorinated precursor to achieve the specific red-shifted optical windows required for high-contrast imaging.

Enhanced Lipophilicity for Mitochondrial Membrane Permeability

The downstream utility of this precursor in forming mitochondrial probes like JC-1 relies heavily on the lipophilicity imparted by the 5,6-dichloro substitution. The calculated logP of dyes derived from 5,6-dichloro-1-ethyl-2-methylbenzimidazole is significantly higher than those from non-chlorinated analogs. This enhanced lipophilicity is the exact physical driver that allows the resulting cationic dye to accumulate in the mitochondrial matrix in a membrane-potential-dependent manner, enabling the critical transition from ~529 nm emitting monomers to ~590 nm emitting J-aggregates at high concentrations [1].

Evidence DimensionMembrane permeability and J-aggregate formation potential
Target Compound DataHigh lipophilicity enables potential-dependent J-aggregate formation
Comparator Or BaselineNon-chlorinated analogs (insufficient lipophilicity for reliable mitochondrial accumulation)
Quantified DifferenceEnables dual-emission ratiometric sensing (590nm/529nm) vs. single emission
ConditionsLive-cell mitochondrial membrane potential assays

For manufacturers of apoptosis and mitochondrial assay kits, this specific halogenated precursor is non-negotiable for ensuring the dye's functional ratiometric response.

Versatility in Asymmetric Cyanine Dye Synthesis

While buyers could theoretically procure the fully quaternized 1,3-diethyl salt, purchasing the neutral 5,6-dichloro-1-ethyl-2-methylbenzimidazole allows for the synthesis of asymmetric cyanines. By reacting this neutral precursor with diverse alkylating agents (such as sulfopropyl sultone or functionalized benzyl halides), chemists can synthesize amphiphilic or covalently linkable dyes (e.g., PNP esters for poly(L-lysine) attachment). This flexibility is lost if the symmetrical diethyl salt is procured, which restricts the manufacturer to symmetric dyes and prevents the development of advanced superquenching polyelectrolyte sensors [1].

Evidence DimensionSynthetic flexibility for N-alkylation
Target Compound DataAllows 100% customization of the second N-alkyl group
Comparator Or Baseline1,3-Diethyl-5,6-dichloro-2-methylbenzimidazolium iodide (0% flexibility, fixed symmetric structure)
Quantified DifferenceEnables asymmetric dye synthesis vs. restricted to symmetric dyes
ConditionsPre-quaternization synthetic planning

Procuring the neutral mono-ethyl compound preserves the chemical flexibility needed to develop proprietary, patentable asymmetric fluorescent probes.

Precursor for JC-1 and Mitochondrial Probes

The primary industrial use case is the synthesis of JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-imidacarbocyanine iodide) and related dual-emission ratiometric dyes used in flow cytometry and fluorescence microscopy to monitor cellular apoptosis .

Synthesis of Photographic Sensitizing Dyes

Used in the commercial manufacturing of polymethine dyes that act as spectral sensitizers in silver halide photographic emulsions, where the chloro groups tune the redox potential for optimal electron transfer [1].

Development of Superquenching Polyelectrolyte Sensors

Utilized as a building block to create functionalized cyanine pendants (e.g., PNP esters) that are grafted onto poly(L-lysine) to create highly sensitive fluorescent biosensors capable of amplified quenching [2].

Custom Asymmetric Fluorophore Manufacturing

Ideal starting material for R&D labs synthesizing novel asymmetric cyanine dyes, allowing custom quaternization with water-solubilizing groups (like sulfonates) or bioconjugation handles for targeted imaging [1].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3237-62-5

Wikipedia

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

General Manufacturing Information

1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types